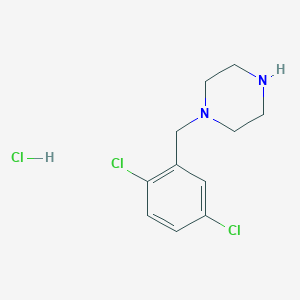
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of a dichlorobenzyl group attached to the piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反应分析
Types of Reactions
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
科学研究应用
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(2,5-Dichloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperazine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(2,4-Dichloro-benzyl)-piperazine hydrochloride
- 1-(3,5-Dichloro-benzyl)-piperazine hydrochloride
- 1-(2,6-Dichloro-benzyl)-piperazine hydrochloride
Uniqueness
1-(2,5-Dichloro-benzyl)-piperazine hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl group This positioning can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds
属性
分子式 |
C11H15Cl3N2 |
|---|---|
分子量 |
281.6 g/mol |
IUPAC 名称 |
1-[(2,5-dichlorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
InChI 键 |
PPDVZPXWIXPYIU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Vinyl-2-oxa-5-aza-bicyclo[2.2.1]heptane](/img/structure/B11753085.png)
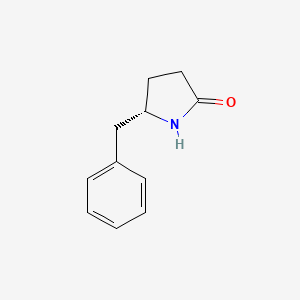
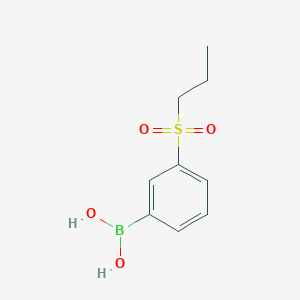

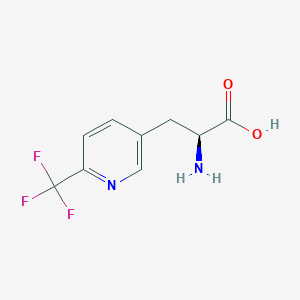
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid](/img/structure/B11753114.png)

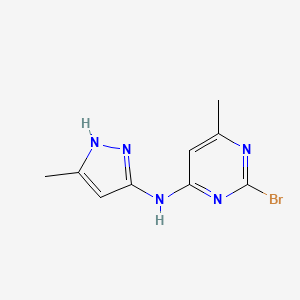
![2-Chloro-3,6-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11753126.png)
![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
